Polymyxin B2

Descripción

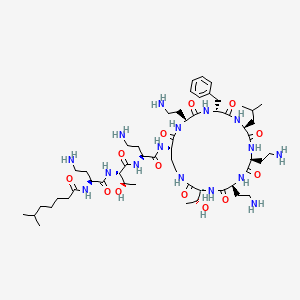

This compound is a polymyxin having a 6-methylheptanoyl group at the amino terminus.

Propiedades

IUPAC Name |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPYLFWAQBAXCZ-RUDZPDEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H96N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34503-87-2 | |

| Record name | Polymyxin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Polymyxin B: A Deep Dive into the Molecular Onslaught Against Gram-Negative Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Polymyxin (B74138) B is a polycationic peptide antibiotic that has re-emerged as a crucial last-resort therapeutic agent against infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] Its potent, rapid bactericidal activity stems from a primary mechanism involving the catastrophic disruption of the bacterial cell envelope.[1][2] Produced by the Gram-positive bacterium Paenibacillus polymyxa, Polymyxin B's unique structure, featuring a cyclic peptide ring and a hydrophobic fatty acid tail, is central to its function.[3] This guide provides a detailed technical overview of the core mechanism of action of Polymyxin B, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism of Action: A Two-Step Membrane Assault

The bactericidal action of Polymyxin B is a multi-stage process primarily targeting the two membranes of the Gram-negative cell envelope.[4] This process can be broadly categorized into the initial interaction with the outer membrane and the subsequent fatal disruption of the inner cytoplasmic membrane.

Stage 1: Outer Membrane Destabilization and Permeabilization

The initial and critical step in Polymyxin B's action is its electrostatic interaction with the outer membrane.[1] The outer leaflet of this membrane is predominantly composed of lipopolysaccharide (LPS), a molecule that imparts a net negative charge to the bacterial surface.[2]

-

Electrostatic Binding to LPS: The positively charged cyclic peptide portion of Polymyxin B is electrostatically attracted to the negatively charged phosphate (B84403) groups of the Lipid A moiety of LPS.[2][5] This binding is highly avid, with affinities reported to be at least three orders of magnitude higher than that of the native divalent cations, Ca²⁺ and Mg²⁺.[1]

-

Displacement of Divalent Cations: Gram-negative bacteria rely on divalent cations like Mg²⁺ and Ca²⁺ to form salt bridges between adjacent LPS molecules, which is essential for maintaining the stability and integrity of the outer membrane.[2] Polymyxin B competitively displaces these cations, disrupting the organized structure of the LPS layer.[1][2]

-

Hydrophobic Interaction and Disruption: Following the initial electrostatic binding, the hydrophobic fatty acid tail of Polymyxin B inserts into the hydrophobic regions of the outer membrane, including the fatty acid chains of Lipid A.[6] This detergent-like action further disorganizes the membrane, creating transient "cracks" or pores.[3][7]

-

Self-Promoted Uptake: The localized disruption and increased permeability of the outer membrane allow more Polymyxin B molecules to penetrate the periplasmic space.[1][5] This process is termed "self-promoted uptake," as the antibiotic effectively facilitates its own entry to its next target, the inner membrane.[5] The removal of the hydrophobic tail to create polymyxin nonapeptide still allows LPS binding but abrogates the killing activity, highlighting the crucial role of the tail in membrane disruption.[3]

This initial assault on the outer membrane is a critical, energy-dependent process that requires bacterial metabolic activity and LPS synthesis to be fully effective.[8] It results in the loss of the outer membrane's barrier function, leading to the appearance of surface protrusions or "blebs" and significant LPS shedding.[8][9]

Caption: Polymyxin B's initial assault on the outer membrane of Gram-negative bacteria.

Stage 2: Inner Membrane Disruption and Cell Death

After traversing the outer membrane, Polymyxin B reaches the inner, or cytoplasmic, membrane. This interaction is the ultimate cause of cell death.

-

Interaction with Inner Membrane Phospholipids (B1166683): The inner membrane is rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin.[10] Polymyxin B interacts with these negatively charged phospholipids, inserting itself into the bilayer.[2][6]

-

Permeabilization and Leakage: This insertion disrupts the physical integrity of the inner membrane, leading to increased permeability and the formation of pores or channels.[2][11] This compromises the membrane's crucial barrier function, causing the leakage of essential intracellular contents, including ions (notably K⁺), ATP, nucleotides, and other small molecules.[2][11][12]

-

Dissipation of Membrane Potential: The bacterial respiratory chain maintains an electrochemical potential (proton motive force) across the inner membrane, which is vital for ATP synthesis, transport, and motility.[13] The leakage of ions caused by Polymyxin B rapidly dissipates this membrane potential, effectively halting cellular energy production.[5][13]

-

Inhibition of Cellular Processes & Cell Death: The loss of membrane integrity, leakage of vital components, and collapse of the proton motive force lead to the cessation of essential cellular processes like respiration.[5] This cascade of events culminates in rapid bacterial cell death.[2] While cell lysis is not always required for cell death, the profound damage to the membrane is the primary lethal event.[5]

Alternative Mechanisms of Action

While membrane disruption is the consensus primary mechanism, other downstream or parallel effects have been proposed to contribute to Polymyxin B's efficacy.

-

Generation of Reactive Oxygen Species (ROS): Some studies suggest that bactericidal antibiotics, including Polymyxin B, can induce the production of damaging reactive oxygen species (ROS), such as hydroxyl radicals, contributing to cell death through oxidative stress.[5][6]

-

Intracellular Targets: Once the membranes are breached, Polymyxin B can enter the cytoplasm. There is evidence that it can interact with and precipitate intracellular components like ribosomes, potentially inhibiting protein synthesis.[5][9]

Quantitative Data on Polymyxin B Activity

The activity of Polymyxin B can be quantified through various metrics that measure its binding affinity, inhibitory concentration, and effect on membrane integrity.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | E. coli BL21 | 291 µg/ml | [4] |

| P. aeruginosa H103 | 0.125 µg/ml | [13] | |

| K. pneumoniae (MDR Isolate) | >2 µg/ml (Resistant) | [14] | |

| Binding Affinity (Kd) to LPS | K. pneumoniae | 0.5 µM / 6.2 µM | [15] |

| P. aeruginosa | 3.5 µM / 7.2 µM | [15] | |

| S. enterica | 0.4 µM / 0.95 µM | [15] | |

| Membrane Binding Capacity | S. typhimurium (Outer Membrane) | ~60 nmoles/mg membrane | [10] |

| S. typhimurium (Inner Membrane) | ~30 nmoles/mg membrane | [10] | |

| Membrane Leakage Onset (PMB/Lipid Ratio) | Lipid Bilayer (without LPS) | 5.9 x 10-4 | [4] |

| Lipid Bilayer (with rLPS) | 1.9 x 10-7 | [4] |

| Pharmacokinetic Parameter | Value | Reference |

| Plasma Protein Binding | ~82.3% (Polymyxin B1) | [16] |

| ~85.5% | [17] | |

| Half-life (t1/2) | ~19.56 h | [17] |

| Volume of Distribution (Vd) | ~30.44 L | [17] |

| Clearance (CL) | ~1.55 L/h | [17] |

| Target AUCss,0–24h for Efficacy | >77.27 h·µg/mL | [17] |

Key Experimental Protocols

The elucidation of Polymyxin B's mechanism of action relies on a suite of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.[18][19]

Methodology:

-

Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of Polymyxin B in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[20][21] The concentration range should encompass the expected MIC.[22]

-

Inoculum Preparation: Culture the test bacterium overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[19][23] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[19]

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35 ± 1 °C for 16-20 hours.[19]

-

Result Interpretation: The MIC is the lowest concentration of Polymyxin B in which no visible turbidity (bacterial growth) is observed.[18]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Outer Membrane Permeability Assay (NPN Uptake)

This assay uses the fluorescent probe 1-N-phenylnaphthylamine (NPN) to measure the permeabilization of the outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[24]

Methodology:

-

Cell Preparation: Grow bacteria to mid-logarithmic phase (e.g., OD₆₀₀ of 0.5).[24] Harvest the cells by centrifugation and wash them. Resuspend the bacterial pellet in a suitable buffer, such as 5 mM HEPES (pH 7.2).[24]

-

Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension.

-

NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.[24]

-

Baseline Measurement: Measure the baseline fluorescence (Excitation ~350 nm, Emission ~420 nm).

-

Permeabilizer Addition: Add Polymyxin B at the desired concentration and immediately begin monitoring the fluorescence intensity over time.

-

Data Analysis: An increase in fluorescence intensity indicates that Polymyxin B has disrupted the outer membrane, allowing NPN to enter the hydrophobic environment of the phospholipid bilayer and fluoresce.[22][24]

Caption: Principle of the NPN uptake assay for measuring outer membrane permeabilization.

Inner Membrane Depolarization Assay

This assay measures changes in the cytoplasmic membrane potential using voltage-sensitive fluorescent dyes like DiSC₃(5) or DiOC₂(3).[25][26] These cationic dyes accumulate in energized bacteria with a negative-inside membrane potential, leading to self-quenching of their fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.[26]

Methodology:

-

Cell Preparation: Grow bacteria to the early-mid logarithmic phase, harvest by centrifugation, and resuspend in buffer or growth medium.[26][27]

-

Dye Loading: Incubate the cell suspension with the voltage-sensitive dye (e.g., 2 µM DiSC₃(5)) in the dark until a stable, quenched fluorescence signal is achieved.[26] This indicates the dye has accumulated in response to the membrane potential.

-

Baseline Measurement: Transfer the dye-loaded cells to a fluorometer and record the stable baseline fluorescence.

-

Depolarizer Addition: Add Polymyxin B to the cell suspension.

-

Fluorescence Monitoring: Continuously monitor the fluorescence intensity. A rapid increase in fluorescence indicates the release of the dye from the cells, signifying depolarization of the inner membrane.[26]

-

Calibration (Optional): To quantify the potential, a calibration curve can be generated using valinomycin, a K⁺ ionophore, in buffers with varying external K⁺ concentrations to set a known membrane potential.[25][26]

Conclusion

The mechanism of action of Polymyxin B against Gram-negative bacteria is a potent and rapid process centered on the sequential disruption of the outer and inner membranes. It begins with a high-affinity electrostatic binding to LPS, which destabilizes the outer membrane and allows the antibiotic to access the periplasm. The subsequent interaction with the inner membrane's phospholipids leads to fatal permeabilization, dissipation of the essential membrane potential, and leakage of cellular contents. This detailed understanding of its molecular interactions is critical for optimizing its clinical use, overcoming emerging resistance, and guiding the development of novel polymyxin derivatives with improved therapeutic profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]

- 3. Polymyxin - Wikipedia [en.wikipedia.org]

- 4. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymyxin B Loosens Lipopolysaccharide Bilayer but Stiffens Phospholipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Action of polymyxin B on bacterial membranes: morphological changes in the cytoplasm and in the outer membrane of Salmonella typhimurium and Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of polymyxin B on bacterial membranes. Binding capacities for polymyxin B of inner and outer membranes isolated from Salmonella typhimurium G30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stages of Polymyxin B Interaction with the Escherichia coli Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biomarker-Driven Pharmacokinetics and Efficacy of Polymyxin B in Critically Ill Patients with XDR-GN Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 22. dovepress.com [dovepress.com]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. academic.oup.com [academic.oup.com]

- 25. journals.asm.org [journals.asm.org]

- 26. frontiersin.org [frontiersin.org]

- 27. microbiologyresearch.org [microbiologyresearch.org]

The Structure and Function of Polymyxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B, a member of the polymyxin class of antibiotics, serves as a last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] Its potent bactericidal activity is primarily attributed to its interaction with the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[3][4] This guide provides an in-depth analysis of the molecular structure of Polymyxin B, its detailed mechanism of action, the pathways of bacterial resistance, and its clinical context. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for the scientific community.

Molecular Structure of Polymyxin B

Polymyxin B is a complex mixture of closely related cyclic lipopeptides produced by the bacterium Paenibillus polymyxa.[5][6] The general structure consists of a cyclic heptapeptide, a linear tripeptide chain, and a fatty acid tail linked to the N-terminus.[5][7] The molecule is cationic and amphipathic, properties that are crucial for its antimicrobial function.[6]

The polypeptide portion contains a high proportion of L-α,γ-diaminobutyric acid (Dab) residues, which are positively charged at physiological pH and facilitate the initial electrostatic interaction with the negatively charged bacterial outer membrane.[5][8] The hydrophobic domains, consisting of the N-terminal fatty acid tail and a D-Phenylalanine-L-Leucine segment, are essential for disrupting the lipid components of the bacterial membranes.[6] Commercial preparations of Polymyxin B are primarily composed of Polymyxin B1 and Polymyxin B2, which differ only by one carbon in the fatty acid tail.[5][9]

Table 1: Major Components of Pharmaceutical-Grade Polymyxin B

| Component | Fatty Acid Moiety | Structure at Position 6 | Percentage in Mixture (Approx.) |

| Polymyxin B1 | (S)-6-methyloctanoic acid | D-Phenylalanine | ~75%[5] |

| This compound | 6-methylheptanoic acid | D-Phenylalanine | ~15%[5] |

| Polymyxin B3 | Octanoic acid | D-Phenylalanine | Variable |

| Polymyxin B1-I | (S)-6-methyloctanoic acid | L-Isoleucine | Variable |

| Polymyxin B5 | Nonanoic acid | D-Phenylalanine | Variable[10] |

| Polymyxin B6 | 3-hydroxy-6-methyloctanoic acid | D-Phenylalanine | Variable[10] |

Mechanism of Action

The bactericidal action of Polymyxin B is a multi-step process targeting the integrity of the Gram-negative bacterial cell envelope.

-

Electrostatic Binding to Lipopolysaccharide (LPS): The polycationic nature of Polymyxin B facilitates an initial electrostatic interaction with the anionic phosphate (B84403) groups of Lipid A, the core component of LPS in the outer membrane.[4][8][11]

-

Divalent Cation Displacement: This binding competitively displaces Ca²⁺ and Mg²⁺ ions that normally stabilize the LPS layer by cross-linking adjacent LPS molecules.[3][12]

-

Outer Membrane Disruption: The displacement of these cations weakens and destabilizes the outer membrane. The hydrophobic fatty acid tail of Polymyxin B then inserts into the lipid bilayer, further disorganizing the membrane structure and increasing its permeability.[3][5][13] This process is often termed "self-promoted uptake," as it facilitates the entry of more Polymyxin B molecules across the outer membrane.[11]

-

Inner Membrane Permeabilization: After traversing the outer membrane, Polymyxin B interacts with the inner cytoplasmic membrane. It inserts into the phospholipid bilayer, creating pores or channels that disrupt the membrane's barrier function.[3][14]

-

Cell Lysis: The loss of membrane integrity leads to the leakage of essential intracellular contents, such as ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.[3][4]

Recent studies suggest that Polymyxin B's lethality requires the target cell to be metabolically active for the outer membrane disruption to occur efficiently.[14][15] Additionally, alternative mechanisms of killing have been proposed, including the inhibition of inner membrane respiratory enzymes (like NDH-2) and the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which cause further cellular damage.[3][12][16][17]

Antimicrobial Spectrum and Potency

Polymyxin B exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[18] It is particularly potent against many multidrug-resistant pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.[18][19] Gram-positive bacteria are intrinsically resistant due to their thick peptidoglycan layer, which prevents the antibiotic from reaching the cytoplasmic membrane.[11]

Table 2: In Vitro Activity of Polymyxin B Against Key Gram-Negative Pathogens

| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Breakpoint (≤ μg/mL) |

| Pseudomonas aeruginosa | 1 | 2 | 2[20] |

| Acinetobacter baumannii | 0.5 | 2 | 2[20][21] |

| Klebsiella pneumoniae | 0.5 | 2 | 2[20] |

| Escherichia coli | 0.5 | 1 | 2[20] |

| Enterobacter spp. | 0.5 | 2 | 2[20] |

| Note: MIC₅₀ and MIC₉₀ values are representative and can vary based on geographic location and specific strain characteristics. Breakpoints are per USCAST recommendations.[20] |

Table 3: Binding Affinity of Polymyxin B

| Ligand | Apparent Dissociation Constant (Kd) | Method |

| Lipid A | 0.4 µM and 1.5 µM (biphasic) | Fluorescent Displacement[22][23] |

| Core Glycolipid (S. minnesota) | 1.1 µM to 5.8 µM | Fluorescent Displacement[22][23] |

Mechanisms of Resistance

The increasing use of polymyxins has led to the emergence of resistance, which primarily involves modifications to the LPS target.[1][24]

-

LPS Modification: The most common mechanism is the enzymatic modification of the Lipid A portion of LPS.[24][25] This is typically achieved by adding positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN), to the phosphate groups of Lipid A.[24][25] These additions reduce the net negative charge of the outer membrane, weakening the electrostatic attraction for the cationic Polymyxin B.[24]

-

Regulatory Control: This modification is controlled by two-component regulatory systems (TCS), most notably PhoP/PhoQ and PmrA/PmrB.[25] Environmental signals or chromosomal mutations can lead to the constitutive activation of these systems, resulting in the upregulation of genes (e.g., the arnBCADTEF operon) responsible for LPS modification.[25][26]

-

Plasmid-Mediated Resistance: A significant concern is the horizontal transfer of resistance via plasmids carrying the mcr (mobilized colistin (B93849) resistance) genes.[24] These genes encode phosphoethanolamine transferases that modify Lipid A, conferring resistance.

-

Other Mechanisms: Less common resistance strategies include the complete loss of LPS, increased production of capsular polysaccharide that can bind to and sequester the antibiotic, and the expression of efflux pumps.[11][24][25]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution (BMD) method is the gold standard for determining the MIC of Polymyxin B.[18][27]

Methodology:

-

Preparation of Antibiotic Stock: Prepare a stock solution of Polymyxin B sulfate (B86663) powder in sterile, deionized water.

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CA-MHB) to ensure the correct concentration of divalent cations (Mg²⁺ and Ca²⁺), which can affect polymyxin activity.

-

Serial Dilution: In a 96-well microtiter plate with non-binding surfaces, perform a two-fold serial dilution of Polymyxin B in CA-MHB to achieve the desired concentration range (e.g., 0.12 to 64 µg/mL).[27]

-

Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) plate overnight. Prepare a bacterial suspension in saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[18][27]

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]

-

Result Interpretation: The MIC is defined as the lowest concentration of Polymyxin B that completely inhibits visible bacterial growth.

Lipid A Binding Assay via Fluorescent Displacement

This protocol quantifies the binding affinity of Polymyxin B to Lipid A by measuring the displacement of a fluorescent probe.[22][23]

Methodology:

-

Reagent Preparation: Prepare solutions of Lipid A, a cationic fluorescent probe (e.g., dansylcadaverine), and Polymyxin B in an appropriate buffer (e.g., HEPES).

-

Probe Binding: In a fluorometer cuvette, add the Lipid A solution followed by the dansylcadaverine (B154855) probe. Allow the mixture to equilibrate. Measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the probe. The binding of the probe to Lipid A results in an increase in fluorescence.

-

Competitive Displacement: Titrate the Lipid A-probe complex with increasing concentrations of Polymyxin B. After each addition and equilibration, measure the fluorescence intensity.

-

Data Analysis: The binding of Polymyxin B to Lipid A displaces the fluorescent probe, causing a decrease in fluorescence intensity. Plot the change in fluorescence against the concentration of Polymyxin B.

-

Kd Calculation: The dissociation constant (Kd) for the Polymyxin B-Lipid A interaction can be calculated by fitting the displacement curve to a competitive binding model.[22][23]

Clinical Considerations and Toxicity

Due to concerns about significant toxicity, Polymyxin B is reserved as a last-line therapy for infections caused by MDR Gram-negative pathogens.[2][28]

-

Nephrotoxicity: Kidney damage is the primary dose-limiting toxicity.[28][29] It manifests as an increase in serum creatinine (B1669602) and can progress to acute tubular necrosis.[2] The risk is dose-dependent, and careful therapeutic drug monitoring is recommended.[2][19]

-

Neurotoxicity: Neurological side effects can also occur, including dizziness, confusion, and, in severe cases, neuromuscular blockade leading to respiratory paralysis.[2][28][29] These effects are typically reversible upon discontinuation of the drug.[2]

Despite these risks, the rise of extensively drug-resistant bacteria has necessitated the re-evaluation and clinical use of polymyxins, making a thorough understanding of their properties essential for modern medicine.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Polymyxin - Wikipedia [en.wikipedia.org]

- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymyxin B - Wikipedia [en.wikipedia.org]

- 10. Isolation and structural characterization of polymyxin B components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polymyxin B Loosens Lipopolysaccharide Bilayer but Stiffens Phospholipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial Mechanisms of Polymyxin and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The polymyxin B-induced transcriptomic response of a clinical, multidrug-resistant Klebsiella pneumoniae involves multiple regulatory elements and intracellular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. droracle.ai [droracle.ai]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. experts.umn.edu [experts.umn.edu]

- 23. Analysis of the binding of polymyxin B to endotoxic lipid A and core glycolipid using a fluorescent displacement probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanisms of Polymyxin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]

- 26. academic.oup.com [academic.oup.com]

- 27. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. thekingsleyclinic.com [thekingsleyclinic.com]

Polymyxin B: A Technical Guide to the Sulfate and Hydrochloride Salts in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of polymyxin (B74138) B sulfate (B86663) and polymyxin B hydrochloride, two salt forms of the potent polypeptide antibiotic. Polymyxin B is a critical last-resort antibiotic against multidrug-resistant Gram-negative bacteria and a valuable tool in endotoxin-related research. Understanding the nuances between its sulfate and hydrochloride forms is crucial for optimizing experimental design and ensuring the accuracy and reproducibility of research findings. While polymyxin B sulfate is more commonly utilized and thus more extensively documented, this guide consolidates available data on both salts to aid researchers in making informed decisions.

Chemical and Physical Properties

Polymyxin B is a mixture of closely related polypeptides, primarily polymyxins B1 and B2. The salt form is determined by the acid used during the purification process. While both forms are commercially available, the sulfate salt is more prevalent in research and clinical settings.

Table 1: Comparison of Physicochemical Properties

| Property | Polymyxin B Sulfate | Polymyxin B Hydrochloride | Inferred Differences & Remarks |

| Appearance | White or almost white, hygroscopic powder[1] | No direct data found, likely a white to off-white powder | Appearance is unlikely to differ significantly between the two salt forms. |

| Solubility in Water | Freely soluble[1][2][3] | Soluble | Both salts are expected to be highly soluble in water due to the polar nature of the polypeptide and the ionic character of the salts. Differences in solubility are likely minor. |

| Solubility in Ethanol | Practically insoluble[1] or slightly soluble[3] | No direct data found | Solubility in organic solvents is generally low for both forms. |

| pH of Aqueous Solution | 5.0 - 7.5 (5 mg/mL solution)[4] | No direct data found | A solution of the hydrochloride salt may have a slightly more acidic pH due to the stronger acidic nature of hydrochloric acid compared to sulfuric acid. |

| Stability in Aqueous Solution | Stable for 24 hours in saline and glucose solutions; degradation observed after 48 hours.[5][6][7] More stable in acidic conditions (pH 2-7), with maximum stability at pH 3.4.[3] Inactivated by strongly acidic or alkaline solutions.[3] | No direct stability data found | The fundamental stability of the polymyxin B polypeptide is unlikely to be significantly affected by the counter-ion. However, the pH of the solution, which can be influenced by the salt form, is a critical factor for stability. |

Biological Activity and Mechanism of Action

The biological activity of polymyxin B is primarily attributed to the polypeptide itself, and therefore, the mechanism of action is identical for both the sulfate and hydrochloride salts.

Antimicrobial Action

Polymyxin B exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. This process is initiated by an electrostatic interaction between the positively charged polymyxin B molecule and the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased membrane permeability. The hydrophobic tail of the polymyxin B molecule then penetrates the hydrophobic core of the membrane, causing further disorganization and eventual cell lysis.

Endotoxin (B1171834) Neutralization

A key application of polymyxin B in research is its ability to bind and neutralize endotoxin (LPS). This interaction prevents LPS from activating the host's immune cells, thereby mitigating the inflammatory cascade associated with endotoxemia and sepsis. Both polymyxin B sulfate and hydrochloride are expected to exhibit potent endotoxin-neutralizing activity, as this is a function of the polymyxin B polypeptide.

Signaling Pathway of LPS and its Neutralization by Polymyxin B

The following diagram illustrates the signaling pathway initiated by LPS and the point of intervention by Polymyxin B.

Caption: LPS signaling pathway and Polymyxin B neutralization.

Research Applications: A Comparative Perspective

While polymyxin B sulfate is the predominantly cited salt in the literature, the applications described below are fundamentally based on the properties of the polymyxin B molecule and are therefore applicable to the hydrochloride salt as well. The choice between the two may come down to subtle differences in solubility, pH of the resulting solution, or historical precedent in a particular laboratory or experimental model.

Endotoxin Neutralization Assays

Polymyxin B is widely used as a tool to confirm that a specific biological response is mediated by endotoxin. By pre-incubating a sample with polymyxin B, researchers can determine if the observed cellular activation is abrogated, thus implicating LPS as the causative agent.

Antimicrobial Susceptibility Testing (AST)

Both salt forms can be used as a reference standard in antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) of polymyxin B against various Gram-negative bacteria.

Induction of Bacterial Envelope Stress

Researchers use polymyxin B to induce stress on the bacterial cell envelope to study the organism's response mechanisms, such as the activation of specific signaling pathways or the expression of stress-response genes.

Experimental Protocols

The following are detailed methodologies for key experiments involving polymyxin B. These protocols are generally applicable to both sulfate and hydrochloride salts, but it is crucial to note the specific salt form used in experimental records for consistency and reproducibility.

Endotoxin Neutralization Assay in Cell Culture

Objective: To determine if a biological response observed in cell culture is due to endotoxin contamination.

Methodology:

-

Cell Seeding: Plate target cells (e.g., macrophages like RAW 264.7) in a suitable multi-well plate at a density that allows for optimal response to stimuli. Incubate overnight to allow for cell adherence.

-

Preparation of Polymyxin B Solution: Prepare a stock solution of polymyxin B (sulfate or hydrochloride) in sterile, endotoxin-free water or phosphate-buffered saline (PBS). A typical stock concentration is 1 mg/mL.

-

Treatment Groups:

-

Control: Cells treated with vehicle control (e.g., cell culture medium).

-

Stimulus: Cells treated with the potentially endotoxin-contaminated reagent (e.g., a purified protein, media supplement).

-

Polymyxin B Control: Cells treated with polymyxin B alone at the final working concentration (typically 10 µg/mL).

-

Neutralization: Cells pre-treated with polymyxin B (10 µg/mL) for 30-60 minutes, followed by the addition of the stimulus.

-

-

Incubation: Incubate the cells for a period sufficient to elicit the biological response of interest (e.g., 4-24 hours for cytokine production).

-

Endpoint Measurement: Assay the desired endpoint. This could be the measurement of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant by ELISA, or the analysis of gene expression by qRT-PCR.

Workflow for Endotoxin Neutralization Assay

Caption: Workflow for a typical endotoxin neutralization experiment.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of polymyxin B that inhibits the visible growth of a bacterium.

Methodology:

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity reaches that of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Polymyxin B Serial Dilutions: Prepare a stock solution of polymyxin B (sulfate or hydrochloride) in sterile water. Perform two-fold serial dilutions of the polymyxin B stock solution in CAMHB in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC for the test organism (e.g., 0.25 to 32 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the polymyxin B dilutions.

-

Controls:

-

Growth Control: Wells containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: Wells containing only CAMHB (no bacteria).

-

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of polymyxin B at which there is no visible growth (turbidity) in the wells.

Conclusion

Polymyxin B, in both its sulfate and hydrochloride forms, is an indispensable tool in research, particularly in the fields of microbiology and immunology. While the sulfate salt is more commonly used and better characterized in the scientific literature, the hydrochloride salt is expected to have very similar biological properties. The choice between the two for a specific research application may be guided by factors such as historical laboratory practice, the desired pH of the final solution, and commercial availability. For the sake of experimental consistency and reproducibility, it is imperative that researchers meticulously document the specific salt form of polymyxin B used in their studies. This guide provides a foundational understanding to aid in the rational selection and application of these important research reagents.

References

An In-depth Technical Guide to Polymyxin B1 and B2: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Polymyxin (B74138) B1 and B2, two crucial components of the polymyxin B antibiotic mixture. Polymyxins have re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. A thorough understanding of their chemical structure, physicochemical properties, and mechanism of action is paramount for their effective clinical use and the development of novel, less toxic derivatives.

Chemical Structure and Physicochemical Properties

Polymyxin B is a complex mixture of related polypeptides produced by the bacterium Paenibillus polymyxa. The main components are Polymyxin B1 and B2, which are cyclic lipopeptides. Their structure consists of a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acid tail.

The primary structural difference between Polymyxin B1 and B2 lies in the fatty acid moiety. Polymyxin B1 contains (S)-6-methyloctanoic acid, while Polymyxin B2 has (S)-6-methylheptanoic acid, which is one carbon shorter.[1] This seemingly minor difference in the length of the fatty acid tail can influence the compounds' physicochemical properties and biological activity. Both molecules are polycationic due to the presence of five L-α,γ-diaminobutyric acid (Dab) residues, which are crucial for their interaction with the bacterial membrane.

| Property | Polymyxin B1 | This compound | Reference(s) |

| Molecular Formula | C₅₆H₉₈N₁₆O₁₃ | C₅₅H₉₆N₁₆O₁₃ | [1] |

| Molecular Weight | 1202.5 g/mol | 1188.5 g/mol | [1] |

| Fatty Acid Moiety | (S)-6-methyloctanoic acid | (S)-6-methylheptanoic acid | [1] |

| Charge at Neutral pH | Polycationic (+5) | Polycationic (+5) | [2] |

| Dominant Ion (ESI-MS) | [M+2H]²⁺ at m/z 602.6 | [M+2H]²⁺ at m/z 595.5 | [3][4] |

Mechanism of Action: A Multi-Step Process

The bactericidal activity of Polymyxin B1 and B2 against Gram-negative bacteria is a rapid and complex process primarily targeting the bacterial cell envelope. The overall mechanism can be conceptualized as a logical workflow involving initial electrostatic attraction, outer membrane disruption, and subsequent lethal events.

Caption: Logical workflow of the bactericidal action of Polymyxin B.

The initial and critical step is the electrostatic interaction between the positively charged Dab residues of the polymyxin molecule and the negatively charged phosphate (B84403) groups of lipid A, a component of the LPS in the outer membrane of Gram-negative bacteria.[2] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a localized disruption and increased permeability of the outer membrane.[2] This "self-promoted uptake" allows the polymyxin molecules to traverse the outer membrane and access the periplasmic space.[5] Subsequently, the polymyxins interact with the inner cytoplasmic membrane, disrupting its integrity and leading to the leakage of essential intracellular contents, ultimately causing bacterial cell death.[5] Additionally, polymyxins have been shown to inhibit respiratory chain enzymes in the inner membrane, further contributing to their lethal effect.[5][6]

Bacterial Response to Polymyxin B: The PhoPQ/PmrAB Signaling Pathway

Gram-negative bacteria have evolved mechanisms to resist the action of polymyxins. A key strategy involves the modification of their LPS to reduce the net negative charge, thereby weakening the initial electrostatic attraction. This process is often regulated by two-component signal transduction systems, primarily PhoPQ and PmrAB. The following diagram illustrates this signaling pathway.

Caption: PhoPQ/PmrAB signaling pathway for LPS modification and polymyxin resistance.

Upon sensing the membrane stress caused by polymyxins, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.[2] Activated PhoP can then upregulate the expression of genes involved in LPS modification.[6] PhoP can also activate the PmrD connector protein, which in turn activates the PmrAB two-component system.[2] The sensor kinase PmrB phosphorylates the response regulator PmrA, which then further activates the transcription of genes responsible for adding positively charged moieties, such as L-aminoarabinose (L-Ara4N) and phosphoethanolamine (PEtN), to the lipid A portion of LPS.[6] This modification reduces the net negative charge of the bacterial outer membrane, leading to decreased binding of the cationic polymyxins and consequently, antibiotic resistance.

Experimental Protocols

Quantification of Polymyxin B1 and B2 in Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Polymyxin B1 and B2 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentrations of Polymyxin B1 and B2 in human plasma.

Materials:

-

Human plasma samples

-

Polymyxin B1 and B2 reference standards

-

Internal standard (e.g., a structurally similar but chromatographically distinct polymyxin analog)

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

C18 solid-phase extraction (SPE) cartridges

-

C18 HPLC column (e.g., Waters Acquity UPLC HSS C18, 100 mm × 2.1 mm, 1.7 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation and SPE):

-

To 200 µL of plasma sample, add 20 µL of the internal standard solution.

-

Add 200 µL of 5% TCA solution to precipitate proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 18,000 x g for 15 minutes.[7]

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute Polymyxin B1 and B2 with an appropriate solvent mixture (e.g., methanol or acetonitrile with a small percentage of formic acid).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[7]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, linearly increasing to a higher percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is 5% B at 0 min, linear increase to 18% B at 5 min, hold at 18% B to 5.5 min, wash with 95% B from 5.5–7.5 min, and re-equilibrate with 5% B from 7.5–12 min.[3]

-

Mass Spectrometric Detection:

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of Polymyxin B1 and B2 standards spiked into blank plasma and processed alongside the samples.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentrations of Polymyxin B1 and B2 in the unknown samples by interpolating from the calibration curve.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard method for determining the MIC of Polymyxin B against a bacterial isolate.

Objective: To determine the lowest concentration of Polymyxin B that inhibits the visible growth of a bacterium.

Materials:

-

Polymyxin B sulfate (B86663) powder

-

Cation-adjusted Mueller-Hinton Broth (CA-MHB)

-

Bacterial isolate to be tested

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of Polymyxin B in a suitable sterile solvent (e.g., water).

-

Perform serial two-fold dilutions of the Polymyxin B stock solution in CA-MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-24 hours in ambient air.[8]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of Polymyxin B at which there is no visible growth.[8] This can also be determined by measuring the optical density at 600 nm using a microplate reader.

-

Conclusion

Polymyxin B1 and B2 are critical components of the last-line antibiotic polymyxin B. Their distinct chemical structures, arising from a single carbon difference in their fatty acid tails, contribute to their overall physicochemical properties and potent bactericidal activity against multidrug-resistant Gram-negative bacteria. The mechanism of action, initiated by a strong electrostatic interaction with the bacterial outer membrane, leads to membrane disruption and cell death. Understanding the bacterial signaling pathways that confer resistance is crucial for the development of strategies to overcome this challenge. The provided experimental protocols offer standardized methods for the quantification and antimicrobial susceptibility testing of these important compounds, facilitating further research and clinical monitoring. As antibiotic resistance continues to be a global health threat, a deep and multifaceted understanding of antibiotics like Polymyxin B1 and B2 is essential for preserving their efficacy and guiding the development of the next generation of antimicrobial agents.

References

- 1. High Performance Liquid Chromatography–Mass Spectrometry Assay for Polymyxin B1 and B2 in Human Plasma | Semantic Scholar [semanticscholar.org]

- 2. Regulating polymyxin resistance in Gram-negative bacteria: roles of two-component systems PhoPQ and PmrAB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High performance liquid chromatography-mass spectrometry assay for polymyxin B1 and B2 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

Polymyxin B and Lipopolysaccharide Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B, a cyclic cationic polypeptide antibiotic, is a critical last-resort treatment for multidrug-resistant Gram-negative bacterial infections. Its primary mechanism of action involves a direct and potent interaction with lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. This guide provides a detailed technical overview of the core interaction between Polymyxin B and LPS, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing effective drugs. Polymyxin B, produced by the bacterium Paenibacillus polymyxa, exhibits a rapid bactericidal effect against a broad spectrum of Gram-negative bacteria.[1][2] This activity is primarily initiated by its binding to LPS, leading to the disruption of the bacterial outer membrane and subsequent cell death.[1][3][4] Furthermore, Polymyxin B is widely used in research to neutralize LPS contamination in vitro and in vivo due to its high binding affinity.[5][6] This guide delves into the specifics of this crucial molecular interaction.

The Molecular Interaction

The interaction between Polymyxin B and LPS is a multi-step process driven by both electrostatic and hydrophobic forces.[7][8]

-

Initial Electrostatic Attraction: Polymyxin B is a polycationic molecule at physiological pH, carrying a net positive charge due to its diaminobutyric acid (Dab) residues.[2][9] This positive charge facilitates a strong electrostatic attraction to the negatively charged phosphate (B84403) groups of the Lipid A portion of LPS.[3][10]

-

Displacement of Divalent Cations: The outer membrane of Gram-negative bacteria is stabilized by divalent cations like Mg²⁺ and Ca²⁺, which form ionic bridges between adjacent LPS molecules.[3] The binding of Polymyxin B displaces these cations, leading to a destabilization and disorganization of the LPS layer.[3]

-

Hydrophobic Insertion: Following the initial electrostatic binding, the hydrophobic fatty acid tail and specific hydrophobic amino acid residues (e.g., D-Phe and L-Leu) of Polymyxin B insert into the hydrophobic lipid A region of the LPS.[1][11] This "detergent-like" action further disrupts the membrane integrity.[1]

-

Membrane Permeabilization: The culmination of these events is an increase in the permeability of the outer membrane, allowing Polymyxin B to access the inner cytoplasmic membrane.[3][12] It then disrupts the inner membrane, leading to the leakage of essential cellular contents and ultimately, cell death.[3][4]

Quantitative Analysis of the Polymyxin B-LPS Interaction

The binding affinity and thermodynamics of the Polymyxin B-LPS interaction have been quantified using various biophysical techniques. The following tables summarize key data from these studies.

Table 1: Binding Affinity and Stoichiometry

| Method | LPS Source | Parameter | Value | Reference |

| Biosensor Assay | E. coli | Dissociation Constant (Kd) | 18.9 nmol/L | [13] |

| Biosensor Assay | E. coli Lipid A | Dissociation Constant (Kd) | 11.1 nmol/L | [13] |

| Fluorescence Displacement | Klebsiella pneumoniae | Inhibition Constant (Ki) | 6.2 µM | [14] |

| Fluorescence Displacement | Pseudomonas aeruginosa | Inhibition Constant (Ki) | 7.2 µM | [14] |

| Fluorescence Displacement | Salmonella enterica | Inhibition Constant (Ki) | 0.95 µM | [14] |

| Isothermal Titration Calorimetry | Deep Rough Mutant LPS | Stoichiometric Ratio (PmB:LPS) | 0.6 - 1.0 | [15] |

Table 2: Thermodynamic Parameters of the Interaction

| Method | Parameter | Value | Key Finding | Reference |

| Isothermal Titration Calorimetry | Enthalpy Change (ΔH) | Endothermic (gel phase), Exothermic (liquid crystalline phase) for sensitive LPS; Endothermic for resistant LPS | The physical state of LPS acyl chains influences the thermodynamics of binding.[16][17] | [16][17] |

| Isothermal Titration Calorimetry | Entropy Change (ΔS) | Favorable (positive) | The interaction is primarily driven by a favorable change in entropy.[7][8] | [7][8] |

| Isothermal Titration Calorimetry | Heat Capacity Change (ΔCp) | -2385 J·mol⁻¹·degree⁻¹ (for PmB-LPS) | The negative heat capacity change indicates the significant role of hydrophobic interactions.[7][8] | [7][8] |

| Isothermal Titration Calorimetry | Heat Capacity Change (ΔCp) | -2259 J·mol⁻¹·degree⁻¹ (for PmB-Lipid A) | Similar to full LPS, indicating the importance of the Lipid A moiety in the hydrophobic interaction.[7][8] | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the Polymyxin B-LPS interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of Polymyxin B (typically in the range of 1 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).[18]

-

Prepare a dispersion of LPS (typically in the range of 20-50 µM) in the same buffer.[16][18] The LPS is often sonicated and subjected to temperature cycling to ensure a homogenous suspension.[18]

-

Thoroughly degas both the Polymyxin B solution and the LPS dispersion prior to the experiment.[16]

-

-

ITC Experiment:

-

Load the LPS dispersion into the sample cell of the ITC instrument.

-

Load the Polymyxin B solution into the injection syringe.

-

Set the experimental temperature (e.g., 37°C).[16]

-

Perform a series of injections of the Polymyxin B solution into the LPS dispersion, typically 3 µl per injection every 5 minutes, while monitoring the heat changes.[16]

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of Polymyxin B to LPS.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

-

Fluorescence Spectroscopy

This technique often utilizes a fluorescently labeled Polymyxin B analog (e.g., Dansyl-Polymyxin B) to monitor the binding to LPS. The fluorescence properties of the probe change upon binding to the hydrophobic environment of LPS.

Methodology:

-

Probe and Sample Preparation:

-

Binding Assay:

-

In a fluorometer cuvette, add the LPS solution.

-

Titrate the fluorescent probe into the LPS solution, recording the fluorescence emission spectrum after each addition (e.g., excitation at 490 nm, emission at 515 nm).[12]

-

The increase in fluorescence intensity indicates binding.

-

-

Displacement Assay (to determine the affinity of unlabeled Polymyxin B):

-

Prepare a solution containing LPS and the fluorescent probe at a concentration that results in near-saturation of the binding sites.

-

Titrate unlabeled Polymyxin B into this solution.

-

The decrease in fluorescence intensity, as unlabeled Polymyxin B displaces the fluorescent probe, is monitored.

-

The data is used to calculate the inhibition constant (Ki) for the unlabeled Polymyxin B.[14]

-

Visualization of Pathways and Workflows

Polymyxin B Interaction with the Bacterial Outer Membrane

Caption: Workflow of Polymyxin B interaction with the bacterial outer membrane.

Inhibition of LPS-Induced TLR4 Signaling by Polymyxin B

Caption: Polymyxin B inhibits the LPS-induced TLR4 signaling cascade.

Experimental Workflow for ITC

Caption: A typical experimental workflow for Isothermal Titration Calorimetry.

Conclusion

The interaction between Polymyxin B and lipopolysaccharide is a cornerstone of its antibacterial activity and its utility as an endotoxin-neutralizing agent. A thorough understanding of the molecular details, binding kinetics, and thermodynamics of this interaction is crucial for the development of new polymyxin derivatives with improved efficacy and reduced toxicity. The data and protocols presented in this guide offer a foundational resource for researchers and professionals dedicated to combating Gram-negative bacterial infections and advancing antimicrobial drug discovery.

References

- 1. Polymyxin - Wikipedia [en.wikipedia.org]

- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. invivogen.com [invivogen.com]

- 6. Polymyxin B as inhibitor of LPS contamination of Schistosoma mansoni recombinant proteins in human cytokine analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Titration calorimetric studies to elucidate the specificity of the interactions of polymyxin B with lipopolysaccharides and lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Titration calorimetric studies to elucidate the specificity of the interactions of polymyxin B with lipopolysaccharides and lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymyxin B Loosens Lipopolysaccharide Bilayer but Stiffens Phospholipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polymyxin B antagonizing biological activity of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermodynamics and Structural Studies of the Interaction of Polymyxin B with Deep Rough Mutant Lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thermodynamic analysis of the lipopolysaccharide-dependent resistance of gram-negative bacteria against polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and evaluation of a new fluorescent probe for measuring polymyxin-lipopolysaccharide binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Spectrum of Activity of Polymyxin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin (B74138) B is a cationic polypeptide antibiotic that has re-emerged as a critical last-resort therapeutic agent in the face of rising multidrug-resistant (MDR) Gram-negative bacterial infections. Its unique mechanism of action, targeting the outer membrane of Gram-negative bacteria, provides a vital tool against pathogens resistant to other antibiotic classes. This technical guide provides an in-depth overview of the spectrum of activity of Polymyxin B, detailing its efficacy against various bacterial species, its mechanism of action, and the standardized methods for its evaluation.

Spectrum of Activity

Polymyxin B exhibits potent bactericidal activity primarily against a narrow spectrum of Gram-negative bacteria.[1] Its efficacy is largely concentrated on clinically significant pathogens that are often responsible for nosocomial infections.

Susceptible Organisms

Polymyxin B is highly active against a range of aerobic Gram-negative bacilli, including:

-

Acinetobacter baumannii : Polymyxin B demonstrates significant potency against A. baumannii, including carbapenem-resistant (CRAB) strains.[1] Studies have reported high susceptibility rates, with MIC90 values often at or below 2 µg/mL.[2][3]

-

Pseudomonas aeruginosa : This opportunistic pathogen is generally susceptible to Polymyxin B, with MIC90 values typically around 2 µg/mL.[2][3][4]

-

Klebsiella pneumoniae : Polymyxin B is active against K. pneumoniae, including carbapenem-resistant Enterobacteriaceae (CRE) strains.[1][5] However, resistance has been increasingly reported.

-

Escherichia coli : Many strains of E. coli are susceptible to Polymyxin B.

-

Enterobacter spp.

-

Citrobacter spp.

-

Salmonella spp.

-

Shigella spp.

Intrinsically Resistant Organisms

A number of Gram-negative bacteria exhibit intrinsic resistance to Polymyxin B. This resistance is often due to the composition of their outer membrane, which prevents effective binding of the antibiotic. These include:

-

Proteus spp.

-

Providencia spp.

-

Morganella morganii

-

Serratia marcescens

-

Stenotrophomonas maltophilia (variable susceptibility)[4]

Gram-positive bacteria and anaerobic organisms are also intrinsically resistant to Polymyxin B due to the absence of an outer membrane with a lipopolysaccharide (LPS) target.

Quantitative Antimicrobial Activity

The in vitro activity of Polymyxin B is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a population of bacteria.

Table 1: Polymyxin B MIC50 and MIC90 Values for Key Gram-Negative Pathogens

| Bacterial Species | Number of Isolates | Specimen Source | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Acinetobacter baumannii | 265 | Clinical (Korea) | - | 8 | [6] |

| A. baumannii (CRAB) | 217 | Clinical | 0.5 | 1 | [1] |

| Acinetobacter sp. | - | Bloodstream Infections | - | 2 | [2][3] |

| Pseudomonas aeruginosa | 63 | Clinical | - | - | [7] |

| P. aeruginosa | - | Bloodstream Infections | - | 2 | [2][3] |

| P. aeruginosa (from Cystic Fibrosis patients) | 401 | Clinical | - | ≤2 | [4] |

| Klebsiella pneumoniae (Carbapenemase-producing) | 12 | Clinical | - | - | [8] |

| Gram-Negative Bacteria | 1939 | Bloodstream Infections (China) | - | - | [9] |

Note: MIC values can vary depending on the geographical location, patient population, and specific strain characteristics.

Mechanism of Action

The primary target of Polymyxin B is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. The bactericidal action involves a multi-step process:

-

Electrostatic Interaction : The positively charged Dab (α,γ-diaminobutyric acid) residues of the Polymyxin B molecule interact with the negatively charged phosphate (B84403) groups of lipid A in the LPS. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the outer membrane.

-

Outer Membrane Permeabilization : The disruption of the LPS layer leads to increased permeability of the outer membrane.

-

Inner Membrane Disruption : Following transit across the outer membrane, Polymyxin B interacts with the phospholipids (B1166683) of the inner cytoplasmic membrane, leading to its disruption.

-

Cellular Leakage and Death : The loss of membrane integrity results in the leakage of intracellular contents and ultimately, bacterial cell death.

Mechanisms of Resistance

Bacterial resistance to Polymyxin B primarily involves modifications of the LPS molecule, which reduce the net negative charge of the outer membrane and thereby decrease the electrostatic affinity for the positively charged antibiotic. The most common mechanisms include:

-

Modification of Lipid A : Covalent modification of the phosphate groups of lipid A with positively charged molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N).

-

Complete Loss of LPS : In some cases, mutations in the LPS biosynthetic pathway can lead to the complete absence of LPS, rendering the bacterium highly resistant.

-

Capsular Polysaccharide : The production of a thick polysaccharide capsule can act as a physical barrier, preventing Polymyxin B from reaching its target.

-

Efflux Pumps : Overexpression of efflux pumps can actively transport Polymyxin B out of the bacterial cell.

References

- 1. scispace.com [scispace.com]

- 2. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparative study of in vitro activities of polymyxin B commercial products on Pseudomonas aeruginosa isolated from hospitalized patients [scielo.isciii.es]

- 8. journals.asm.org [journals.asm.org]

- 9. Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program - PMC [pmc.ncbi.nlm.nih.gov]

Polymyxin B: A Technical Guide to its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymyxin (B74138) B is a cationic polypeptide antibiotic mixture with potent activity against multidrug-resistant Gram-negative bacteria. Its use has seen a resurgence in recent years due to the rise of antibiotic resistance. This technical guide provides an in-depth overview of the molecular properties of Polymyxin B, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Molecular Weight and Formula

Polymyxin B is not a single compound but a mixture of closely related polypeptides, primarily Polymyxin B1, B2, and B3. These components differ in the fatty acid moiety attached to the peptide backbone. The variation in the fatty acid chain results in slight differences in their molecular weights and formulas. Polymyxin B is often used clinically as its sulfate (B86663) salt.

The table below summarizes the molecular weight and chemical formula for the major components of Polymyxin B and its commonly used salt form.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Polymyxin B1 | C₅₆H₉₈N₁₆O₁₃ | 1203.5[1][2][3][4] |

| Polymyxin B2 | C₅₅H₉₆N₁₆O₁₃ | 1189.47[2][5][6][7] |

| Polymyxin B3 | C₅₅H₉₆N₁₆O₁₃ | 1189.5[8][9][10][11][12] |

| Polymyxin B Sulfate | C₅₆H₉₈N₁₆O₁₃ · H₂SO₄ | ~1301.6[13][14] |

| Polymyxin B Sulfate (a more complex representation) | C₁₁₁H₁₉₆N₃₂O₃₀S | ~2491.0[15] |

| Polymyxin B Sulfate | C₅₅H₉₆N₁₆O₁₃•H₂SO₄ | 1287.53[16] |

| Polymyxin B Sulfate | C₅₅H₉₆N₁₆O₁₃ ∙ 2H₂SO₄ | 1385.61[17][18] |

Note: The molecular formula and weight for Polymyxin B sulfate can vary depending on the degree of sulfation and the specific composition of the mixture.

Experimental Protocols

Accurate determination of the molecular weight and purity of Polymyxin B components is crucial for research and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Polymyxin B Analysis

This protocol outlines a general method for the separation and quantification of Polymyxin B components.

Objective: To separate and quantify Polymyxin B1 and B2 in a given sample.

Materials:

-

HPLC system with a UV or Mass Spectrometry detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Polymyxin B standard

-

Sample for analysis

Methodology:

-

Sample Preparation: Dissolve the Polymyxin B sample in Mobile Phase A to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start at 20% B and increase to 60% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 215 nm or MS detection.

-

Injection Volume: 20 µL

-

-

Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify the peaks corresponding to Polymyxin B1 and B2 based on their retention times compared to the standard. The area under each peak can be used to quantify the concentration of each component.

Mass Spectrometry (MS) for Molecular Weight Determination

This protocol provides a general workflow for determining the molecular weight of Polymyxin B components using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To determine the accurate molecular mass of individual Polymyxin B components.

Materials:

-

Mass spectrometer with an ESI source

-

Syringe pump

-

Polymyxin B sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Polymyxin B sample in the infusion solvent.

-

Instrument Setup:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas Flow: Adjusted for a stable spray

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable m/z range (e.g., m/z 300-1500).

-

Data Analysis: The resulting mass spectrum will show multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the spectrum to determine the monoisotopic molecular weight of the intact molecule.

Mechanism of Action: A Visual Representation

Polymyxin B exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The primary target is the lipopolysaccharide (LPS) layer. The following diagram illustrates the key steps in the mechanism of action of Polymyxin B.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]

- 4. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]